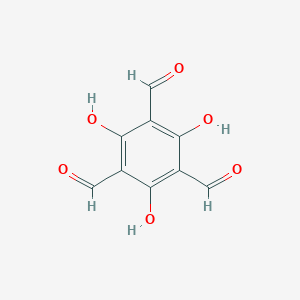

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-1-4-7(13)5(2-11)9(15)6(3-12)8(4)14/h1-3,13-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPNIDMXEKQLMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34374-88-4 | |

| Record name | 2,4,6-Triformylphloroglucinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is a highly functionalized aromatic compound with the molecular formula C₉H₆O₆.[1][2] Its unique structure, featuring three hydroxyl and three aldehyde groups on a central benzene ring, imparts a high degree of reactivity and versatility. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a building block in the synthesis of Covalent Organic Frameworks (COFs). While its biological activities are an emerging area of interest, current research primarily highlights its potential as an antioxidant, antimicrobial, and anti-inflammatory agent, largely inferred from the properties of its phloroglucinol core.

Chemical and Physical Properties

This compound is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dimethyl sulfoxide (DMSO).[3] The presence of multiple hydrogen bond donors and acceptors contributes to its relatively high melting point.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₆ | [1][2] |

| Molecular Weight | 210.14 g/mol | [1][2] |

| Melting Point | 199-200 °C | [4] |

| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [3] |

| Water Solubility | Practically insoluble (0.065 g/L at 25 °C) | [5] |

| Appearance | Pale Orange Solid | [3] |

| CAS Number | 34374-88-4 | [1][2] |

Table 2: Spectroscopic Data

| Technique | Wavelength/Chemical Shift | Description | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 14.11 (s, 3H), 10.15 (s, 3H) | Singlet at 14.11 ppm corresponds to the three hydroxyl protons, and the singlet at 10.15 ppm corresponds to the three aldehyde protons. | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.1, 173.6, 102.9 | Peak at 192.1 ppm is attributed to the aldehyde carbons. Peak at 173.6 ppm corresponds to the carbons bearing the hydroxyl groups. Peak at 102.9 ppm is for the carbons of the benzene ring. | [4] |

| FT-IR (KBr disc) | 2889, 1643, 1593, 1433, 1390, 1253, 1193, 968, 873, 817, 785, 607 cm⁻¹ | The spectrum shows characteristic peaks for O-H, C=O (aldehyde), and aromatic C=C stretching, and C-H bending vibrations. | [4] |

Synthesis and Reactivity

Synthesis

The most common method for synthesizing this compound is through the Duff reaction, which involves the formylation of phloroglucinol.[6]

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask maintained under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[4]

-

To this mixture, add trifluoroacetic acid (47 mL) as a solvent.[4]

-

Heat the solution to 100°C and stir for 2.5 hours.[4]

-

After 2.5 hours, add 50 mL of HCl and continue heating at 100°C for an additional hour.[4]

-

Cool the reaction mixture to room temperature.[4]

-

Extract the product with dichloromethane (3 x 100 mL).[4]

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.[4]

-

Remove the solvent by rotary evaporation to obtain the crude product.[4]

-

Recrystallize the crude product from hot ethanol to yield the final product as a white solid.[4]

Reactivity

The chemical behavior of this compound is dominated by its aldehyde and hydroxyl functional groups.

-

Condensation Reactions: The aldehyde groups readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity is fundamental to its use in the synthesis of Covalent Organic Frameworks (COFs).[2]

-

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using appropriate oxidizing agents.

-

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride.[2]

Applications in Covalent Organic Frameworks (COFs)

A primary application of this compound is as a monomer in the synthesis of COFs. Its trigonal symmetry and reactive aldehyde groups allow for the formation of porous, crystalline polymers with a regular, repeating structure.

Materials:

-

This compound (TP)

-

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT)

-

Mesitylene

-

Dioxane

-

6M Acetic acid

Procedure:

-

In a Pyrex tube, add this compound (31.52 mg, 0.15 mmol) and 4,4',4''-(1,3,5-triazine-2,4,6-triyl)trianiline (53.17 mg, 0.15 mmol).[1]

-

Add 2.5 mL of mesitylene, 2.5 mL of dioxane, and 0.5 mL of 6M acetic acid to the mixture.[1]

-

Sonicate the tube for 15 minutes to achieve a homogenous dispersion.[1]

-

The tube is then subjected to a freeze-pump-thaw cycle three times.

-

Seal the tube and heat it at 120°C for 3 days.

-

After cooling, the resulting solid is collected by filtration.

-

The solid is washed with anhydrous acetone and tetrahydrofuran.

-

The purified COF is then dried under vacuum at 120°C.

Biological Activity

The biological activities of this compound are not yet extensively studied. However, based on its structural similarity to phloroglucinol and other polyphenolic compounds, it is suggested to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2]

-

Antioxidant Properties: The hydroxyl groups on the benzene ring are expected to act as hydrogen donors, enabling the molecule to scavenge free radicals and exhibit antioxidant effects.[2]

-

Antimicrobial Activity: Preliminary research suggests potential antimicrobial activity against certain bacteria and fungi, though specific minimum inhibitory concentration (MIC) values are not widely reported.[2]

-

Anti-inflammatory Effects: Some studies indicate a potential role in modulating inflammatory pathways, but the specific mechanisms and signaling pathways involved have not been elucidated.[2]

Further research, including detailed in vitro and in vivo studies, is required to fully characterize the biological activities and therapeutic potential of this compound.

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in materials science, particularly as a building block for Covalent Organic Frameworks. Its well-defined synthesis and reactivity make it a valuable tool for the rational design of porous materials. While its biological activities are an area of growing interest, further investigation is needed to substantiate its potential applications in drug development. This guide provides a foundational understanding of its chemical properties and established experimental protocols to aid researchers in their exploration of this fascinating compound.

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound | 34374-88-4 [smolecule.com]

- 3. Elucidation of in-vitro anti-inflammatory bioactive compounds isolated from Jatropha curcas L. plant root - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. This compound | 34374-88-4 | Benchchem [benchchem.com]

Synthesis routes for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

Introduction

This compound, also known as phloroglucinol tricarbaldehyde or 1,3,5-triformylphloroglucinol, is a key building block in the synthesis of covalent organic frameworks (COFs), pharmaceuticals, and other advanced materials.[1][2] Its trifunctional nature, featuring three hydroxyl groups and three aldehyde groups on a benzene ring, allows for the construction of complex, highly ordered porous polymers with applications in gas storage, catalysis, and sensing. This technical guide provides a detailed overview of the primary synthetic routes to this versatile compound, complete with experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of this compound predominantly involves the electrophilic formylation of phloroglucinol (1,3,5-trihydroxybenzene). The high reactivity of the phloroglucinol ring, activated by the three hydroxyl groups, makes it susceptible to formylation at the ortho positions. The most commonly employed and effective methods are the Duff reaction and the Vilsmeier-Haack reaction.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid catalyst, typically trifluoroacetic acid (TFA).[1] This method is widely cited for the synthesis of this compound.[1][3][4]

Reaction Scheme

Caption: General workflow of the Duff reaction for phloroglucinol formylation.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound via the Duff reaction is provided below, based on literature reports.[3][4][5]

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 3 M solution

-

Dichloromethane

-

Sodium sulfate

-

Ethanol

Procedure:

-

Under an argon atmosphere, dissolve phloroglucinol (e.g., 10.0 g, 79.3 mmol) and hexamethylenetetramine (e.g., 22.3 g, 158.6 mmol) in trifluoroacetic acid (e.g., 60 mL).[3]

-

Heat the reaction mixture to 100°C for 2.5 to 6 hours.[3][5]

-

Cool the mixture slightly and then add 3 M HCl (e.g., 200 mL).[3]

-

Heat the solution at 100°C for an additional 1 to 3 hours to facilitate hydrolysis of the intermediate.[4][5]

-

After cooling to room temperature, extract the aqueous solution with dichloromethane (e.g., 3 x 150 mL).[3]

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.[3][4]

-

Remove the solvent by rotary evaporation to yield the crude product as a powder.[3][4]

-

Purify the crude product by washing with or recrystallizing from hot ethanol to obtain the pure this compound.[4][5]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Phloroglucinol | [3][4] |

| Reagents | Hexamethylenetetramine, Trifluoroacetic Acid, HCl | [3][4] |

| Reaction Temperature | 100°C | [3][4] |

| Reaction Time | 3.5 - 9 hours (total) | [3][4][5] |

| Yield | 18% - 20% | [3][4] |

| Purity | Recrystallized solid | [4] |

| Appearance | Light pink to white powder | [4] |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is another powerful method for the formylation of electron-rich aromatic compounds, including phloroglucinols.[6][7][8][9] This reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[6][7][9][10]

Reaction Scheme

Caption: Key steps in the Vilsmeier-Haack formylation of phloroglucinol.

Experimental Protocol

While a specific, detailed protocol for the tris-formylation of phloroglucinol using the Vilsmeier-Haack reaction was not found in the initial search, a general procedure for the formylation of activated aromatic compounds is as follows.[8] Note that optimization of stoichiometry and reaction conditions would be necessary for the target molecule.

Materials:

-

Phloroglucinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (pre-formed Vilsmeier reagent)

-

Sodium acetate

-

Diethyl ether

-

Water

Procedure:

-

To a solution of the substrate (phloroglucinol) in DMF, add the Vilsmeier reagent (either pre-formed or generated in situ by the addition of POCl₃ to DMF) at 0°C.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by adding a solution of sodium acetate in water at 0°C.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the organic layer with brine and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue, typically by silica gel column chromatography.

Quantitative Data

Gattermann Reaction

The Gattermann reaction is a classical method for the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12][13][14][15] A modification of this reaction uses zinc cyanide (Zn(CN)₂) in place of the highly toxic HCN gas, which generates HCN in situ.[13][14] While a viable formylation technique, its application specifically for the exhaustive formylation of phloroglucinol to the tricarbaldehyde is less commonly reported in recent literature compared to the Duff and Vilsmeier-Haack reactions.

Reaction Scheme

Caption: Conceptual pathway for the Gattermann formylation of phloroglucinol.

Summary and Comparison of Synthesis Routes

| Synthesis Route | Formylating Agent | Catalyst / Co-reagent | Advantages | Disadvantages | Reported Yield |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Trifluoroacetic Acid (TFA) | Readily available reagents; well-documented for this specific synthesis.[1] | Moderate yields; requires strong acid. | 18-20%[3][4] |

| Vilsmeier-Haack | DMF | POCl₃ | Mild and efficient for activated arenes.[6] | Stoichiometry for trisubstitution may need careful optimization; less specific literature for this product. | Not specified |

| Gattermann Reaction | HCN or Zn(CN)₂/HCl | AlCl₃ | Classical formylation method. | Use of highly toxic HCN; less commonly used for this specific transformation. | Not specified |

Conclusion

The synthesis of this compound is most reliably achieved through the Duff reaction, for which detailed experimental protocols and expected yields are available in the scientific literature. While the Vilsmeier-Haack reaction presents a potent alternative for formylation, its application to achieve the desired trisubstituted product from phloroglucinol requires further specific investigation and optimization. The Gattermann reaction, though a fundamental formylation method, is less favored due to the hazardous nature of its reagents. For researchers and professionals in drug development and materials science, the Duff reaction currently represents the most accessible and well-characterized pathway to this valuable synthetic intermediate.

References

- 1. This compound | 34374-88-4 | Benchchem [benchchem.com]

- 2. Buy this compound | 34374-88-4 [smolecule.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Gattermann Reaction [unacademy.com]

- 12. quora.com [quora.com]

- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. collegedunia.com [collegedunia.com]

An In-depth Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a unique multifunctional aromatic compound, stands as a molecule of significant interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. While its direct pharmacological applications are still under exploration, this document will also touch upon the known biological activities of the broader phloroglucinol class of compounds, suggesting potential avenues for future drug discovery and development.

Molecular Structure and Formula

This compound, also known by several synonyms including phloroglucinol tricarbaldehyde and 2,4,6-triformylphloroglucinol, is a C3-symmetric aromatic compound.[1][2] Its structure consists of a central benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions. This unique arrangement of electron-donating hydroxyl groups and electron-withdrawing aldehyde groups results in a highly functionalized and reactive molecule.

The molecular formula of the compound is C₉H₆O₆ , and its molecular weight is 210.14 g/mol .[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₉H₆O₆ |

| Molecular Weight | 210.14 g/mol [1] |

| CAS Number | 34374-88-4 |

| IUPAC Name | This compound |

| Synonyms | 1,3,5-Triformyl-2,4,6-trihydroxybenzene, 1,3,5-Triformylphloroglucinol, 2,4,6-Triformylphloroglucinol, 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde |

| Melting Point | 198-200 °C |

| Appearance | White to yellow solid |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Duff reaction . This formylation reaction utilizes phloroglucinol and hexamethylenetetramine (HMTA) in the presence of a strong acid, typically trifluoroacetic acid (TFA), followed by acidic hydrolysis.

Experimental Protocol: Duff Reaction

A detailed experimental protocol for the synthesis is as follows:

-

To a solution of trifluoroacetic acid, add hexamethylenetetramine and dried phloroglucinol.

-

Heat the resulting solution at 100 °C for approximately 6 hours.

-

After cooling, add 3 M hydrochloric acid (HCl) to the reaction mixture.

-

Heat the solution again at 100 °C for another 3 hours to facilitate hydrolysis.

-

Cool the solution to room temperature and perform an extraction with dichloromethane.

-

Dry the organic layer over sodium sulfate and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield a light yellow powder.

-

Wash the crude product with ethanol for further purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 14.11 (s, 3H, -OH), 10.15 (s, 3H, -CHO) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.1 (C=O), 173.6 (C-OH), 102.9 (C-CHO) |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch), ~2900 (C-H stretch, aldehyde), ~1640 (C=O stretch, aldehyde), ~1590 (C=C stretch, aromatic) |

| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₉H₇O₆: 211.0243; Found: 211.0231 |

Potential Applications in Drug Development and Materials Science

While this compound is a valuable building block in organic synthesis, its direct applications in drug development are still in the early stages of investigation. However, the phloroglucinol scaffold is present in numerous natural products with diverse biological activities.

The multiple reactive aldehyde and hydroxyl groups make this compound an excellent precursor for the synthesis of more complex molecules, including macrocycles and covalent organic frameworks (COFs).[2] These materials have potential applications in gas storage, catalysis, and sensing.

Hypothetical Signaling Pathway Modulation

Direct experimental evidence for the modulation of specific signaling pathways by this compound is currently limited in publicly available literature. However, based on the known antioxidant and anti-inflammatory properties of phloroglucinol and its derivatives, a hypothetical mechanism of action can be proposed. Phloroglucinols are known to scavenge reactive oxygen species (ROS) and may influence inflammatory pathways such as the NF-κB signaling cascade.

The following diagram illustrates a proposed signaling pathway that could be influenced by a phloroglucinol derivative, leading to antioxidant and anti-inflammatory effects. It is crucial to note that this is a hypothetical representation and requires experimental validation for this compound.

Caption: Hypothetical modulation of ROS and NF-κB pathways by a phloroglucinol derivative.

Conclusion and Future Directions

This compound is a fascinating molecule with a unique structure and high reactivity. Its well-established synthesis and the potential for derivatization make it a valuable tool for chemists in various fields. While its primary applications have been in materials science, the inherent biological activities of the phloroglucinol core suggest that this compound and its derivatives warrant further investigation in the realm of drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to unlock its full therapeutic potential.

References

A Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a key organic compound with significant potential in various scientific fields, including drug development and material science. This document outlines its chemical properties, synthesis protocols, and key applications.

Core Compound Information

This compound, also known as 2,4,6-triformylphloroglucinol, is an aromatic compound with the chemical formula C₉H₆O₆.[1] Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions.[2] This symmetrical arrangement of functional groups contributes to its high reactivity and utility as a building block in organic synthesis.[1]

CAS Number: 34374-88-4[1][3][4]

Synonyms:

-

1,3,5-Triformyl-2,4,6-trihydroxybenzene[1]

-

1,3,5-Triformylphloroglucinol[1]

-

2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₆ | [1][3] |

| Molecular Weight | 210.14 g/mol | [1][2] |

| Appearance | White to yellow solid | [3][6] |

| Melting Point | 198 - 200 °C | [3] |

| Boiling Point (Predicted) | 233.8 ± 40.0 °C | [3][5] |

| Density | 1.72 - 1.755 g/cm³ | [3][5] |

| Solubility | DMSO (Slightly, Heated) | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3][6] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 210.01643791 | [3] |

| Complexity | 205 | [3] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is through the Duff reaction, starting from phloroglucinol.[2]

Materials:

Procedure:

-

Under an argon or nitrogen atmosphere, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid in a round-bottom flask.[7][8]

-

Heat the reaction mixture to 100°C and stir for approximately 2.5 hours.[7][8]

-

After 2.5 hours, add hydrochloric acid to the mixture and continue heating at 100°C for an additional hour to facilitate hydrolysis.[7][8]

-

Allow the solution to cool to room temperature.[8]

-

Extract the product using dichloromethane.[8]

-

Dry the combined organic layers over anhydrous sodium sulfate.[8]

-

Remove the solvent by rotary evaporation to yield the crude product as an organic powder.[8]

Characterization: The final product can be characterized using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[2][8]

Visualizations

Below is a diagram illustrating the synthesis workflow of this compound from phloroglucinol.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with several applications in scientific research:

-

Covalent Organic Frameworks (COFs): It is a key building block in the synthesis of COFs, which are porous crystalline polymers with applications in gas storage, catalysis, and sensing.[2]

-

Pharmaceuticals: The compound's biological activities, including potential antioxidant, antimicrobial, and anti-inflammatory effects, make it a subject of interest in drug development.[1]

-

Material Science: It serves as a precursor for advanced materials used in organic electronics and sensors.[1]

-

Coordination Chemistry: Its unique structure allows for the formation of complex coordination compounds.[1]

-

Analytical Reagents: It can be used in analytical techniques such as phloroglucinolysis for studying condensed tannins.[9]

References

- 1. Buy this compound | 34374-88-4 [smolecule.com]

- 2. This compound | 34374-88-4 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 34374-88-4|this compound|BLD Pharm [bldpharm.com]

- 5. CAS#:34374-88-4 | 2,4,6-trihydroxy-1,3,5-benzenetricarbaldehyde | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Phloroglucinol - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the synthesis of covalent organic frameworks (COFs) and other functional materials.[1][2] The unique molecular architecture of this compound, featuring three hydroxyl and three aldehyde groups on a benzene ring, results in a distinct spectroscopic signature.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its characterization.

Physicochemical Properties

This compound, also known as 2,4,6-triformylphloroglucinol, is an organic compound with the molecular formula C₉H₆O₆ and a molecular weight of 210.14 g/mol .[1]

| Property | Value |

| Molecular Formula | C₉H₆O₆[1][3][4] |

| Molecular Weight | 210.14 g/mol [1][3][4] |

| Melting Point | 199-200 °C[5] |

| Appearance | White to light pink or pale yellow solid/powder[5] |

| CAS Number | 34374-88-4[3][4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| CDCl₃ | 14.11 | singlet | 3H | -OH (hydroxyl) |

| 10.15 | singlet | 3H | -CHO (aldehyde) | |

| DMSO-d₆ | 10.02 | singlet | 3H | -CHO (aldehyde) |

Data sourced from references[5][6].

¹³C NMR (Carbon-13 NMR)

| Solvent | Chemical Shift (δ) in ppm | Assignment |

| CDCl₃ | 192.1 | C=O (aldehyde carbon) |

| 173.6 | C-OH (carbon attached to hydroxyl) | |

| 102.9 | C-CHO (aromatic carbon attached to aldehyde) |

Data sourced from reference[5].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2889 | C-H stretch (aldehyde) |

| 1643 | C=O stretch (aldehyde) |

| 1593 | C=C stretch (aromatic) |

| 1433 | Aromatic ring vibration |

| 1253 | C-O stretch (hydroxyl) |

Data sourced from reference[5].

Mass Spectrometry

| Technique | [M+H]⁺ Calculated | [M+H]⁺ Found |

| High-Resolution Mass Spectrometry (HRMS) | 211.0243 | 211.0231 |

Data sourced from reference[5].

Experimental Protocols

The following is a representative synthetic protocol for this compound, which yields the compound for subsequent spectroscopic analysis.

Synthesis of this compound [5][6][7]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, add 1,3,5-trihydroxybenzene (phloroglucinol) (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[5]

-

Reaction: Add trifluoroacetic acid (47 mL) to the flask. Heat the solution to 100°C and stir for 2.5 hours.[5]

-

Hydrolysis: Add 50 mL of HCl and heat the mixture at 100°C for an additional hour.[5]

-

Extraction: After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).[5]

-

Drying and Isolation: Dry the combined organic layers with anhydrous Na₂SO₄. The crude product is obtained by rotary evaporation of the solvent.[5]

-

Purification: The final product can be purified by recrystallization from hot ethanol to yield a white solid.[5]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using either deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[5][6]

-

IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FT-IR) spectrometer with samples prepared as KBr discs.[5]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed to confirm the molecular weight and formula.[5]

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. Buy this compound | 34374-88-4 [smolecule.com]

- 2. This compound | 34374-88-4 | Benchchem [benchchem.com]

- 3. 34374-88-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide on the Keto-Enol Tautomerism of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also known as 2,4,6-triformylphloroglucinol, is a symmetrical, multifunctional aromatic compound of significant interest in materials science and organic synthesis. Its unique structure, featuring three hydroxyl and three aldehyde groups, facilitates extensive hydrogen bonding and allows for versatile chemical modifications, notably in the construction of Covalent Organic Frameworks (COFs). A fundamental aspect of its chemistry is the potential for keto-enol tautomerism, a process that dictates its reactivity and structural dynamics. This technical guide provides a comprehensive examination of the tautomeric equilibrium, supported by experimental protocols for synthesis and characterization, and computational insights. While quantitative data for this specific molecule is scarce in the literature, this guide consolidates information from closely related phloroglucinol derivatives to provide a robust analytical framework.

Introduction

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form. However, structural features such as conjugation, intramolecular hydrogen bonding, and aromaticity can significantly stabilize the enol form.[2]

The parent compound, phloroglucinol (1,3,5-trihydroxybenzene), is a classic example where the tri-enol form (the aromatic phenol) is overwhelmingly dominant in neutral solutions, with keto tautomers being spectroscopically undetectable.[3] However, upon deprotonation, the equilibrium can shift towards the keto form.[3] The introduction of three strongly electron-withdrawing formyl (-CHO) groups onto the phloroglucinol ring, creating this compound, significantly influences the electronic properties of the ring and the acidity of the hydroxyl protons, thereby impacting the tautomeric equilibrium. This molecule's reactivity in forming β-ketoenamine-linked COFs inherently relies on its tautomeric nature.[4]

This guide will explore the synthesis of this compound, present available spectroscopic evidence for its predominant tautomeric form, and provide detailed protocols for its further investigation.

Synthesis and Characterization

The most common and effective method for the synthesis of this compound is a modified Duff reaction.[4]

Experimental Protocol: Synthesis

A detailed protocol adapted from the literature for the synthesis of this compound (TP) is provided below.[5]

Materials:

-

1,3,5-trihydroxybenzene (phloroglucinol)

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

To a round-bottom flask, add 1,3,5-trihydroxybenzene (3.0 g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).

-

Under a nitrogen atmosphere, add trifluoroacetic acid (47 mL).

-

Heat the solution to 100°C and stir for 2.5 hours.

-

Add HCl (50 mL, concentration typically 4M-6M) to the reaction mixture and maintain the temperature at 100°C for an additional 1 hour to hydrolyze the intermediate.

-

Cool the mixture to room temperature.

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent by rotary evaporation to obtain the crude product.

-

Recrystallize the crude product from hot ethanol to yield the final product as a light pink or white powder.

Characterization Data

Spectroscopic analysis is crucial for confirming the structure of the synthesized compound.

Table 1: Spectroscopic Data for this compound

| Data Type | Solvent | Key Signals and Interpretation | Reference |

| ¹H NMR | CDCl₃ | δ 14.11 (s, 3H), δ 10.15 (s, 3H) | [5] |

| ¹³C NMR | CDCl₃ | δ 192.1, 173.6, 102.9 | [5] |

The ¹H NMR spectrum is particularly revealing. The signal at δ 10.15 ppm corresponds to the three aldehyde protons. The highly deshielded signal at δ 14.11 ppm is characteristic of the three hydroxyl protons. This significant downfield shift strongly suggests that the hydroxyl protons are involved in very strong intramolecular hydrogen bonds with the adjacent aldehyde oxygen atoms. This arrangement is only possible in the tri-enol tautomer, indicating that this form is overwhelmingly predominant in a non-polar solvent like CDCl₃.

Tautomeric Equilibrium Analysis

Table 2: Tautomeric Equilibrium Data for Phloroglucinol Derivatives

| Compound | Conditions | Enol Form (%) | Keto Form (%) | Keq ([Enol]/[Keto]) | Reference |

| Phloroglucinol | Neutral Solution | ~100% | Undetectable | > 99 | [3] |

| 1,3,5-Trihydroxy-2,4,6-trimethylsulfonic acid | D₂O Solution | 60% | 40% | 1.5 | [6] |

| 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone | Crystalline Solid | ~100% (Form a) | - | - | [7] |

| 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone | Solution (Predicted) | Thermodynamically comparable to a keto form (Form e) | - | - | [7] |

The data illustrates that substituents dramatically affect the tautomeric equilibrium. The electron-donating methylsulfonic acid groups in 1,3,5-trihydroxy-2,4,6-trimethylsulfonic acid allow for a significant population of the keto form.[6] Conversely, the acetyl groups in 1,1',1''-(2,4,6-trihydroxybenzene-1,3,5-triyl)triethanone, similar to the formyl groups in the title compound, favor the enol form in the solid state, stabilized by intramolecular hydrogen bonds.[7]

Proposed Experimental Protocol: NMR Quantification of Tautomers

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the ratio of tautomers in solution.[8][9]

Objective: To determine the keto-enol equilibrium constant (Keq) for this compound in various solvents.

Materials:

-

Synthesized and purified this compound.

-

Deuterated solvents (e.g., DMSO-d₆, Acetone-d₆, CD₃OD, D₂O with appropriate buffer).

-

NMR tubes and spectrometer.

Procedure:

-

Prepare solutions of this compound of a known concentration (e.g., 10 mg/mL) in each deuterated solvent.

-

Acquire ¹H NMR spectra for each solution at a constant, controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation and accurate integration.

-

Identify characteristic signals for the enol tautomer (e.g., the intramolecularly H-bonded -OH proton, if not exchanging) and any potential signals for keto tautomers (e.g., -CH₂- protons of a cyclohexanetrione ring, typically expected between δ 3-5 ppm).

-

Carefully integrate the area of the identified enol peak (A_enol) and the keto peak (A_keto).

-

Calculate the percentage of the enol form using the formula: %Enol = [A_enol / (A_enol + A_keto/n)] * 100 (where n is the ratio of the number of protons giving rise to the keto signal to the number of protons for the enol signal).

-

Calculate the equilibrium constant: Keq = %Enol / %Keto

-

Repeat the experiment at different temperatures to determine the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the tautomerization.

Visualizing the Tautomeric Landscape

Graphviz diagrams can be used to illustrate the chemical relationships and experimental workflows.

The Tautomeric Equilibrium

The primary equilibrium involves the aromatic tri-enol form and a potential tri-keto form (cyclohexane-1,3,5-trione derivative).

Caption: Keto-Enol tautomeric equilibrium for this compound.

Factors Influencing Equilibrium

Several factors can shift the position of the keto-enol equilibrium.

Caption: Key chemical factors influencing the tautomeric equilibrium.

Experimental and Computational Workflow

A combined approach is recommended for a thorough investigation.

Caption: Integrated workflow for investigating tautomerism.

Conclusion and Future Outlook

References

- 1. spectrabase.com [spectrabase.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. This compound | 34374-88-4 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. researchgate.net [researchgate.net]

- 9. biopchem.education [biopchem.education]

Physical properties like melting point and solubility of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and synthetic methodology for 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a key building block in the development of novel organic materials and potential pharmaceutical agents.

Core Physical and Chemical Properties

This compound, also known as phloroglucinol tricarbaldehyde, is an aromatic organic compound with the chemical formula C₉H₆O₆.[1] Its structure consists of a benzene ring substituted with three hydroxyl (-OH) groups and three aldehyde (-CHO) groups at alternating positions. This unique arrangement of functional groups imparts significant reactivity and potential for further chemical modification, making it a valuable precursor in various synthetic applications.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₆O₆ |

| Molecular Weight | 210.14 g/mol [2] |

| Melting Point | 198-200 °C[3] |

| Boiling Point | 233.8 °C at 760 mmHg |

| Density | 1.755 ± 0.06 g/cm³ (Predicted)[3][4] |

| Water Solubility | Practically insoluble (0.065 g/L)[4] |

| Solubility in other solvents | Soluble in DMSO (Slightly, Heated)[3] |

| Appearance | Pale Orange Solid[3] |

| Storage Temperature | 2-8°C[2][5] or in freezer, under -20°C in an inert atmosphere[3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 1,3,5-trihydroxybenzene (phloroglucinol). The following protocol is based on established literature procedures.[6]

Materials:

-

1,3,5-trihydroxybenzene (phloroglucinol)

-

Hexamethylenetetramine

-

Trifluoroacetic acid

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round bottom flask, combine 1,3,5-trihydroxybenzene (3g, 23.8 mmol) and hexamethylenetetramine (8.34 g, 59.5 mmol).[6]

-

Formylation Reaction: Add trifluoroacetic acid (47 mL) to the flask. Heat the mixture to 100°C and stir for 2.5 hours under a nitrogen atmosphere.[6]

-

Hydrolysis: After 2.5 hours, add HCl (50 mL) to the reaction mixture and continue heating at 100°C for an additional hour.[6]

-

Workup: Cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[6]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield the crude product.[6]

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final this compound.

Visualizing the Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below, generated using the DOT language.

References

- 1. Buy this compound | 34374-88-4 [smolecule.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4,6-Triformylphloroglucinol | 34374-88-4 [chemicalbook.com]

- 4. CAS#:34374-88-4 | 2,4,6-trihydroxy-1,3,5-benzenetricarbaldehyde | Chemsrc [chemsrc.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Biological Potential of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and potential biological activities of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and its derivatives. While direct biological data on the core compound is limited in publicly available research, its structural features make it a valuable scaffold for the synthesis of derivatives with significant therapeutic potential. This document focuses on the anticancer, antioxidant, and antimicrobial properties of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Synthesis of this compound and Its Derivatives

This compound, also known as phloroglucinol tricarbaldehyde, is a key precursor for a variety of biologically active molecules. Its synthesis and subsequent derivatization into chalcones and Schiff bases are critical steps in harnessing its therapeutic potential.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3,5-trihydroxybenzene (phloroglucinol) with hexamethylenetetramine in the presence of trifluoroacetic acid. The reaction mixture is heated, followed by acid hydrolysis to yield the final product. The resulting compound is a light pink powder, which can be purified by recrystallization from hot ethanol.[1]

Synthesis of Chalcone and Schiff Base Derivatives

The aldehyde functional groups of this compound serve as reactive sites for the synthesis of various derivatives.

-

Chalcones: These are synthesized via a Claisen-Schmidt condensation reaction between an acetophenone (in this case, a derivative of 2,4,6-trihydroxyacetophenone) and a substituted benzaldehyde in the presence of a base.[2]

-

Schiff Bases: These are formed through the condensation of the aldehyde groups with primary amines. The reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.[3][4]

Anticancer Activity of Derivatives

Derivatives of this compound, particularly chalcones and Schiff bases, have demonstrated notable cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected derivatives.

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa | 3.204 | [5] |

| Chalcone | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 | 3.849 | [5] |

| Chalcone | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | 4.97 | [6] |

| Chalcone | 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 9.43 | [6] |

| Schiff Base Complex | CDSBs | GL261 | 17.9 µg/mL | [7] |

| Schiff Base Complex | CDSBs | U251 | 14.9 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway: Chalcone-Induced Apoptosis

Certain chalcone derivatives have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase.

Antioxidant Activity of Derivatives

The phenolic hydroxyl groups in the core structure of this compound suggest that its derivatives may possess significant antioxidant properties.

Quantitative Antioxidant Data

The antioxidant activity of Schiff base derivatives has been evaluated using the DPPH radical scavenging assay.

| Derivative Type | Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |

| Schiff Base | Compound 11 | DPPH | 12.157 | [8] |

| Schiff Base | Compound 14 | DPPH | 13.860 | [8] |

| Schiff Base | Compound 17 | DPPH | 14.744 | [8] |

| Schiff Base | Compound 10 | DPPH | 16.902 | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

-

Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Activity of Derivatives

Schiff base derivatives of this compound have been shown to exhibit activity against various bacterial strains.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| Schiff Base | Compound 4 | Escherichia coli | 6.25 | [9] |

| Schiff Base | Compound 5 | Escherichia coli | 6.25 | [9] |

| Schiff Base | Compound 4 | Staphylococcus aureus | 6.25 | [9] |

| Schiff Base | Compound 5 | Staphylococcus aureus | 6.25 | [9] |

| Schiff Base | Compound 4 | Salmonella typhimurium | 6.25 | [9] |

| Schiff Base | Compound 5 | Salmonella typhimurium | 6.25 | [9] |

| Schiff Base | Compound 4 | Streptococcus pyogenes | 6.25 | [9] |

| Schiff Base | Compound 5 | Streptococcus pyogenes | 6.25 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While direct evidence for the biological activities of this compound is not extensively documented, its utility as a scaffold for generating potent anticancer, antioxidant, and antimicrobial derivatives is clear. The chalcone and Schiff base derivatives, in particular, show promise for further investigation and development in the field of medicinal chemistry. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this class of compounds. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure of these derivatives for enhanced efficacy and safety.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijser.in [ijser.in]

- 4. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 5. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unveiling the Origins of a Versatile Building Block: The Early Research and Discovery of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde

A deep dive into the foundational synthesis and characterization of a key chemical intermediate, 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, reveals its roots in the pioneering work on phenol formylation by J. C. Duff and E. J. Bills in the mid-20th century. This technical guide illuminates the early experimental pathways to this highly functionalized aromatic compound, providing a cornerstone for its modern applications in materials science and drug discovery.

Also known as phloroglucinol tricarbaldehyde, this compound is a symmetrical aromatic compound featuring three hydroxyl and three aldehyde groups. Its unique structure makes it a valuable precursor in the synthesis of a wide array of complex molecules, including covalent organic frameworks (COFs) and pharmacologically active agents. While modern synthetic routes are well-established, a historical perspective on its initial discovery and characterization is crucial for a comprehensive understanding of its chemistry.

The Genesis of Synthesis: The Duff Reaction

The primary route to the synthesis of this compound in early research was the Duff reaction . This formylation reaction, developed by James Cooper Duff and E. J. Bills in the 1930s and 1940s, utilizes hexamethylenetetramine as the formylating agent for phenols. While their initial publications focused on the mono- and di-formylation of various phenolic compounds, the extension of this methodology to the highly activated phloroglucinol ring paved the way for the creation of its tricarbaldehyde derivative.

The reaction proceeds through the electrophilic substitution of the aromatic ring by an iminium ion generated from hexamethylenetetramine in an acidic medium, followed by hydrolysis to yield the aldehyde. The highly activating nature of the three hydroxyl groups on the phloroglucinol ring directs the formylation to all three available ortho and para positions, leading to the desired tricarbaldehyde.

Early Experimental Protocols

Based on the foundational work of Duff and Bills, the early synthesis of this compound would have followed a procedure analogous to their published methods for other phenols. The following protocol is a reconstruction based on their general methodology:

Table 1: Reconstructed Early Synthesis Protocol for this compound

| Step | Procedure |

| 1. Reaction Setup | Phloroglucinol is dissolved in a suitable acidic medium, such as a mixture of glycerol and boric acid, or later, glacial acetic acid. |

| 2. Addition of Reagent | Hexamethylenetetramine is added to the solution. |

| 3. Heating | The reaction mixture is heated to induce formylation. The exact temperature and duration would have been determined empirically. |

| 4. Hydrolysis | After the reaction is complete, the intermediate is hydrolyzed by the addition of an aqueous acid, such as hydrochloric acid or sulfuric acid. |

| 5. Isolation and Purification | The product, this compound, is isolated from the reaction mixture, likely through filtration or extraction, and purified by recrystallization. |

Quantitative Data from Early Investigations

Table 2: Expected Early Characterization Data

| Property | Expected Value |

| Yield | Low to moderate |

| Melting Point | A key identifier, likely reported with the initial synthesis. Modern sources report a melting point of around 198-200°C. |

| Appearance | A crystalline solid. |

| Solubility | Information on solubility in various solvents would have been determined. |

Logical Pathway of the Duff Reaction

The underlying chemical logic of the Duff reaction involves several key steps, from the generation of the electrophile to the final hydrolysis.

Caption: Logical workflow of the Duff reaction for the synthesis of this compound.

Experimental Workflow for Synthesis and Characterization

The general workflow for the early synthesis and characterization of this compound would have been a systematic process from reaction to purification and identification.

Caption: A typical experimental workflow for the early synthesis and characterization of the target compound.

The pioneering work on the Duff reaction laid the essential groundwork for the synthesis of this compound. While the initial discovery may not have been a singular, highly publicized event, the application of this formylation method to phloroglucinol was a logical and crucial step in the exploration of aromatic chemistry. This early research provided the fundamental knowledge that has enabled the widespread use of this versatile molecule in contemporary chemical research and development.

A Comprehensive Technical Guide to 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, a highly functionalized aromatic compound. This document details its nomenclature, chemical and physical properties, established synthesis protocols, and explores its significant applications in materials science and its potential biological activities, including its role in key signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental methodologies and biological pathways are illustrated with detailed protocols and diagrams.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs. The most common of these is Triformylphloroglucinol . Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

| Synonym | Source/Context |

| Triformylphloroglucinol | Trivial name, widely used in chemical synthesis literature.[1][2] |

| 1,3,5-Triformyl-2,4,6-trihydroxybenzene | IUPAC-based name, clearly defining the substituent positions.[2][3] |

| 2,4,6-Triformylphloroglucinol | A common variation of the trivial name.[2][3] |

| 2,4,6-Trihydroxy-1,3,5-benzenetricarboxaldehyde | Another IUPAC-compliant name.[2][3] |

| Phloroglucinol-1,3,5-tricarbaldehyde | A semi-systematic name referencing the phloroglucinol core. |

| TPG | Abbreviation for Triformylphloroglucinol.[4] |

| TFP | Abbreviation for Triformylphloroglucinol.[4] |

| Tp | Abbreviation often used in the context of Covalent Organic Frameworks (COFs).[4] |

Chemical and Physical Properties

This compound is a white to yellow solid. Its symmetric structure, featuring three hydroxyl and three aldehyde groups on a benzene ring, imparts unique chemical reactivity and physical characteristics.[5]

| Property | Value |

| Molecular Formula | C₉H₆O₆[1][2] |

| Molecular Weight | 210.14 g/mol [1][2] |

| CAS Number | 34374-88-4[1][2] |

| Appearance | White to yellow solid[5] |

| Melting Point | 198 - 200 °C[5] |

| Boiling Point | 233.8 ± 40.0 °C (Predicted)[5] |

| Density | 1.72 g/cm³[5] |

| Solubility | DMSO (Slightly, Heated)[5] |

| pKa | 3.32 ± 0.33 (Predicted)[5] |

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the formylation of phloroglucinol. The Duff reaction and microwave-assisted synthesis are two prominent methods.

Duff Reaction Synthesis

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine.

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 3 M solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve hexamethylenetetramine (22.3 g, 158.6 mmol) and phloroglucinol (10.0 g, 79.3 mmol) in trifluoroacetic acid (60 mL).

-

Heat the reaction mixture to 100°C for 2.5 hours.

-

Add 3 M hydrochloric acid (200 mL) to the reaction mixture and continue heating at 100°C for an additional hour.

-

After cooling to room temperature, filter the solution through Celite.

-

Extract the filtrate with dichloromethane (3 x 150 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent by rotary evaporation to yield the crude product as an organic powder.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional heating.

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Glycerin

-

Low-boiling chlorinated organic solvent (e.g., dichloromethane)

-

Inorganic acid (e.g., HCl)

-

Nitrogen gas

Procedure:

-

In a microwave reactor vessel, add hexamethylenetetramine and trifluoroacetic acid.

-

Under an ice-water bath and nitrogen protection, add phloroglucinol and glycerin.

-

Irradiate the mixture with microwaves at 90-120°C for 1.5-3 hours.

-

Cool the resulting intermediate mixture to room temperature.

-

Add a low-boiling chlorinated organic solvent for extraction and separation.

-

The upper organic layer containing trifluoroacetic acid can be separated and the TFA recovered by distillation.

-

To the lower layer, add an inorganic acid and continue the reaction at 90-105°C for 1-3 hours.

-

The final product, 1,3,5-trialdehyde-phloroglucinol, is then isolated and purified.

Applications in Research and Development

Covalent Organic Frameworks (COFs)

The primary application of this compound is as a building block for the synthesis of Covalent Organic Frameworks (COFs). Its trigonal symmetry and reactive aldehyde groups make it an ideal monomer for forming porous, crystalline polymers through condensation reactions with multi-amine linkers. These COFs have potential applications in gas storage, catalysis, and drug delivery.

Caption: General workflow for synthesizing Covalent Organic Frameworks (COFs).

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound possesses antioxidant and antimicrobial properties. Its core structure, phloroglucinol (1,3,5-trihydroxybenzene), has been shown to modulate key signaling pathways involved in cellular stress and inflammation.

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each dilution of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (ascorbic acid or Trolox) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Activity

The compound has shown potential antimicrobial effects against certain bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

This compound

-

Bacterial or fungal strains

-

Nutrient agar or appropriate growth medium

-

Sterile petri dishes

-

Sterile cork borer

-

Solvent (e.g., DMSO)

-

Positive control antibiotic

Procedure:

-

Prepare sterile nutrient agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Aseptically punch wells (6-8 mm in diameter) in the agar.

-

Prepare a solution of this compound in a suitable solvent.

-

Add a defined volume (e.g., 100 µL) of the test solution to the wells.

-

Add the solvent alone to one well as a negative control and a standard antibiotic to another as a positive control.

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each well.

Modulation of Signaling Pathways

The core phloroglucinol structure is implicated in the regulation of cellular signaling pathways, including the AMPK and JNK pathways, which are involved in cellular stress responses. It is hypothesized that this compound may exhibit similar activities.

AMPK and JNK Signaling Pathway

1,3,5-Trihydroxybenzene has been shown to inhibit UVB-induced cellular damage by modulating the AMPK and JNK signaling pathways, which in turn suppresses the expression of NADPH oxidase 4 (NOX4) and subsequent reactive oxygen species (ROS) generation.[6]

Caption: Proposed mechanism of cytoprotection via AMPK and JNK pathway modulation.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. While direct studies on this compound are limited, many phenolic compounds are known to inhibit this pathway.

Caption: Overview of the canonical NF-κB inflammatory signaling pathway.

Conclusion

This compound, or triformylphloroglucinol, is a versatile molecule with significant potential in both materials science and pharmacology. Its well-defined structure and reactivity make it a valuable precursor for advanced materials like COFs. Furthermore, its potential to modulate key cellular signaling pathways warrants further investigation for drug development applications. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this promising compound.

References

- 1. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. botanyjournals.com [botanyjournals.com]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Action of 1,3,5-Trihydroxybenzene on UVB-Induced NADPH Oxidase 4 through AMPK and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde in Covalent Organic Framework (COF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, structural stability, and the ability to functionalize their building blocks make them highly promising materials for a wide range of applications, including gas storage, catalysis, sensing, and importantly, in the biomedical field for drug delivery and theranostics.

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde, also commonly known as phloroglucinol tricarbaldehyde or simply Tp, is a key building block in the synthesis of a specific class of COFs. Its C3-symmetric structure, featuring three hydroxyl and three aldehyde groups, allows for the formation of robust and highly crystalline frameworks, often through Schiff base condensation reactions with amine linkers. The resulting β-ketoenamine linkages impart significant chemical stability to the COF structure. This document provides detailed application notes and experimental protocols for the synthesis and utilization of Tp-based COFs, with a focus on their relevance to drug development.

Application Notes

High Surface Area and Porosity for Drug Loading

COFs synthesized from this compound exhibit high Brunauer-Emmett-Teller (BET) surface areas and tunable pore sizes. These intrinsic properties are highly advantageous for drug delivery applications, as the porous network can serve as a reservoir for therapeutic agents. The high surface area allows for a large loading capacity of drug molecules, a critical factor for effective drug delivery systems. The ordered and tunable pore structure enables the encapsulation of a variety of drug molecules, from small molecules to larger biologics, by selecting appropriate amine linkers to adjust the pore dimensions.

Biocompatibility and Potential for Targeted Delivery

Initial studies have suggested that certain COFs, constructed from naturally occurring or biocompatible building blocks, exhibit low cytotoxicity, making them suitable for biomedical applications. The organic nature of Tp-based COFs, composed of light elements like carbon, hydrogen, oxygen, and nitrogen, is generally considered more biocompatible than metal-containing frameworks like MOFs. Furthermore, the surface of Tp-based COFs can be functionalized with targeting ligands, such as antibodies or peptides, to enable specific delivery to cancer cells or other diseased tissues, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Controlled Drug Release

The release of encapsulated drugs from Tp-based COFs can be controlled by various mechanisms. The strong interactions between the drug molecules and the COF framework, such as hydrogen bonding and π-π stacking, can provide a sustained release profile. Moreover, the chemical environment within the pores can be engineered to respond to specific stimuli, such as changes in pH. For instance, the acidic microenvironment of tumors could trigger the release of a loaded anticancer drug, providing a targeted and on-demand therapeutic strategy.

Potential in Cancer Therapy and Interaction with Signaling Pathways

Recent research has highlighted the potential of Tp-based COFs not only as drug carriers but also as active therapeutic agents. One study on a Tp-based COF, EDTFP-1, demonstrated its intrinsic anticancer activity. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway, a critical tumor suppressor pathway. This dual functionality as both a drug carrier and a therapeutic agent opens up new avenues for combination therapies. The ability to interfere with key cellular signaling pathways is of significant interest to drug development professionals, and further research into the specific interactions of different Tp-based COFs with various cellular targets is a promising area of investigation. For example, phloroglucinol and its derivatives have been shown to influence various cellular signaling pathways, and this activity could be translated or enhanced within a COF structure.[1]

Quantitative Data of Tp-Based COFs

The following table summarizes key quantitative data for several COFs synthesized using this compound (Tp) as a monomer. This data allows for a comparative analysis of their physical properties.

| COF Name | Amine Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) |

| Tp-TAPT | 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine (TAPT) | Solvothermal | 430 | 1.1 | >350 |

| Tp-BD | Benzidine (BD) | Solvothermal | ~560 | 1.5 | ~400 |

| TpPa-1 | p-Phenylenediamine (Pa-1) | Solvothermal | ~1360 | 1.5-1.8 | 300-540 |

| EDTFP-1 | 4,4'-Ethylenedianiline | Solvothermal | - | 1.5 | - |

| COF-JLU4 | 2,5-Dimethoxyterephthalohydrazide | Solvothermal | - | - | - |

| TRIPTA | 2,4,6-tris(4-aminophenyl)triazine (TAPT) | Solvothermal | 430 | 1.1 | - |

Note: The properties of COFs can vary depending on the specific synthesis conditions, activation procedures, and characterization techniques used. The data presented here is compiled from various literature sources for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Tp)

This protocol is based on the Duff reaction, a common method for the formylation of phenols.[2]

Materials:

-

Phloroglucinol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl), 3 M

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phloroglucinol and hexamethylenetetramine in trifluoroacetic acid under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100°C and stir for 2.5 hours.

-

Cool the mixture slightly and then add 3 M hydrochloric acid.

-

Heat the mixture again to 100°C and stir for an additional 1 hour to hydrolyze the intermediate.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by recrystallization from hot ethanol to yield this compound as a light pink powder.

Characterization:

-

The structure of the synthesized Tp can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

-

The purity can be assessed by HPLC.